Chlorhydrate de 4-n-fmoc-aminopipéridine

Vue d'ensemble

Description

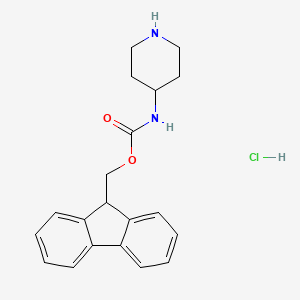

4-(Fmoc-amino)piperidine hydrochloride, also known as N(4)-Fmoc-4-piperidinamine hydrochloride, is a compound with the empirical formula C20H22N2O2·HCl . It has a molecular weight of 358.86 . This compound is used as a combinatorial reactant for ergopeptides with high affinities for dopamine receptors .

Synthesis Analysis

The synthesis of 4-(Fmoc-amino)piperidine hydrochloride involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis

The molecular structure of 4-(Fmoc-amino)piperidine hydrochloride can be represented by the SMILES stringCl.O=C(NC1CCNCC1)OCC2c3ccccc3-c4ccccc24 . The InChI representation is 1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H . Chemical Reactions Analysis

The Fmoc group in 4-(Fmoc-amino)piperidine hydrochloride is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Fmoc-amino)piperidine hydrochloride include a molecular weight of 358.9 g/mol . The compound has an assay of ≥95.0% .Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Le chlorhydrate de 4-n-fmoc-aminopipéridine est utilisé dans la synthèse peptidique en phase solide (SPPS), une méthode utilisée pour la production de peptides . La stratégie du 9-fluorenylméthoxycarbonyl (Fmoc) est la stratégie la plus utilisée en SPPS . Ce composé joue un rôle crucial dans l'étape de déprotection, qui est essentielle pour garantir un produit de bonne qualité .

Réactifs de déprotection dans la SPPS Fmoc

Ce composé est utilisé comme réactif de déprotection dans la SPPS Fmoc . L'étape de déprotection implique l'élimination du groupe protecteur Fmoc de la résine . L'utilisation du this compound comme réactif de déprotection est privilégiée en raison de son efficacité .

Remplacement de la pipéridine dans la SPPS Fmoc

Le this compound peut être utilisé comme un remplacement de la pipéridine dans la SPPS Fmoc . Ceci est avantageux car il peut réduire la toxicité et améliorer la manipulation des réactifs .

Utilisation dans la synthèse peptidique assistée par micro-ondes

Ce composé est utilisé dans la synthèse peptidique assistée par micro-ondes . Cette méthode augmente la vitesse de synthèse peptidique, et l'utilisation du this compound peut améliorer l'efficacité du processus .

Utilisation dans la synthèse de peptides complexes

Le this compound est utilisé dans la synthèse de peptides complexes .

Utilisation dans la synthèse de peptides bioactifs

Ce composé est utilisé dans la synthèse de peptides bioactifs . Ces peptides ont diverses applications dans les procédures thérapeutiques et diagnostiques .

Mécanisme D'action

Target of Action

The fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in organic synthesis as a base-labile protecting group . It is often used to protect the amine groups during peptide synthesis .

Mode of Action

The Fmoc group in 4-N-Fmoc-aminopiperidine hydrochloride acts as a protecting group for the amine functionality during peptide synthesis . It prevents unwanted side reactions from occurring at the amine site, allowing for controlled synthesis of the desired peptide sequence. The Fmoc group can be removed under basic conditions, revealing the free amine group for further reactions .

Biochemical Pathways

Peptides, and the proteins they form, are involved in nearly every cellular process, from signal transduction to the formation of cellular structures .

Result of Action

The primary result of the action of 4-N-Fmoc-aminopiperidine hydrochloride is the successful synthesis of peptides with the desired sequence. By protecting the amine group during synthesis, it allows for the controlled addition of amino acids in the correct order .

Action Environment

The efficacy and stability of 4-N-Fmoc-aminopiperidine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the removal of the Fmoc group is performed under basic conditions, indicating that the pH of the environment can significantly impact its action .

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

While specific future directions for 4-(Fmoc-amino)piperidine hydrochloride are not mentioned in the search results, one study expanded the field with a 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound. The incorporation of the piperidine improved the brain exposure of the resulting dual inhibitor .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c23-20(22-14-9-11-21-12-10-14)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAIDLUWFCXIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373303 | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221352-86-9 | |

| Record name | Carbamic acid, N-4-piperidinyl-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fmoc-amino)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221352-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

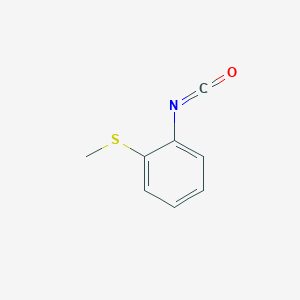

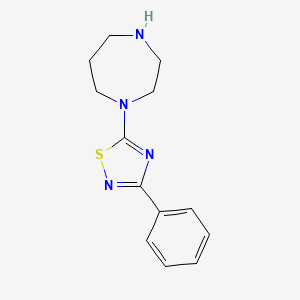

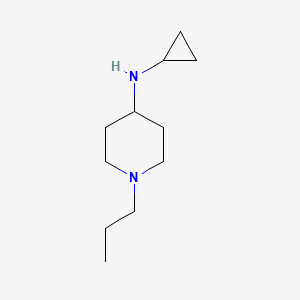

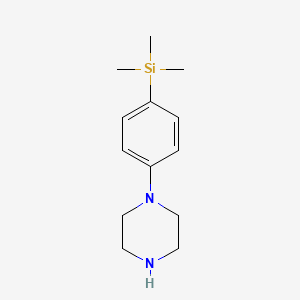

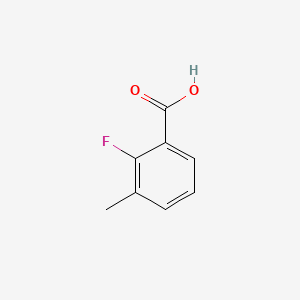

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.